molecular formula C14H18O3 B1325256 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid CAS No. 857481-29-9

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325256
CAS No.: 857481-29-9
M. Wt: 234.29 g/mol
InChI Key: UHOXSWDWMOPKFL-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is an organic compound characterized by a hexanoic acid backbone with a 3,5-dimethylphenyl group and a ketone functional group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylbenzene and hexanoic acid derivatives.

    Friedel-Crafts Acylation: The 3,5-dimethylbenzene undergoes Friedel-Crafts acylation with a suitable acyl chloride to introduce the 6-oxohexanoic acid moiety.

    Oxidation: The resulting intermediate is then subjected to oxidation reactions to introduce the ketone functional group at the sixth carbon position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols are the primary products of reduction reactions.

    Substitution: Substituted phenyl derivatives are formed depending on the reagents used.

Scientific Research Applications

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    6-(3,5-Dimethylphenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.

    6-(3,5-Dimethylphenyl)-6-oxopentanoic acid: Similar structure with one less carbon in the backbone.

    6-(3,5-Dimethylphenyl)-6-oxohexanoic acid derivatives: Compounds with modifications to the phenyl ring or the hexanoic acid backbone.

Uniqueness

This compound is unique due to its specific combination of a 3,5-dimethylphenyl group and a ketone functional group at the sixth carbon position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXSWDWMOPKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645291
Record name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857481-29-9
Record name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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